1-(5-BROMO-2-METHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE
Description
Properties
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O/c1-23-18-5-4-17(19)11-16(18)14-22-9-7-21(8-10-22)13-15-3-2-6-20-12-15/h2-6,11-12H,7-10,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEVHRQZPFAABZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-BROMO-2-METHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions: The 5-bromo-2-methoxybenzyl group and the 3-pyridylmethyl group can be introduced through nucleophilic substitution reactions using appropriate benzyl halides and pyridylmethyl halides, respectively.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(5-BROMO-2-METHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or acids, while substitution of the bromine atom may yield various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(5-BROMO-2-METHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved can be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 1-(5-bromo-2-methoxybenzyl)-4-(3-pyridylmethyl)piperazine with related compounds:
*Estimated based on analogous structures.
Pharmacological and Receptor Binding Profiles
- Target Compound vs. HBK Series (): The HBK compounds feature phenoxyalkyl chains and 2-methoxyphenyl groups, which likely target adrenergic or dopaminergic receptors. In contrast, the pyridylmethyl group in the target compound may favor serotonin receptor interactions (e.g., 5-HT₁A) due to its resemblance to pyridyl-containing antipsychotics .
- Target Compound vs. The methyl group may enhance metabolic stability but reduce receptor selectivity .
- Target Compound vs. 1-(5-Bromo-2-fluorobenzoyl)-4-methylpiperazine (): The benzoyl group in introduces a ketone, increasing polarity and reducing blood-brain barrier permeability compared to the benzyl group in the target compound. Fluorine’s electronegativity may enhance binding to electron-rich receptor pockets .
Research Findings and Implications
- Receptor Affinity: Piperazine derivatives with pyridyl groups (e.g., target compound) show higher 5-HT₁A binding affinity compared to benzhydryl analogs () but lower D₂ receptor selectivity than chlorinated HBK derivatives .
- Solubility and Bioavailability: The methoxy group in the target compound improves aqueous solubility relative to fully halogenated analogs (e.g., ), but its bromo substituent may increase plasma protein binding .
- Toxicity Profiles: Brominated piperazines (e.g., target compound, ) may pose hepatotoxicity risks, whereas fluorinated derivatives () could mitigate this through faster renal clearance .
Biological Activity
1-(5-Bromo-2-methoxybenzyl)-4-(3-pyridylmethyl)piperazine is a complex organic compound belonging to the piperazine family, known for its diverse biological activities. This article delves into its biological activity, potential applications, and relevant research findings.
Structural Overview
The compound features:
- Piperazine Core : A six-membered ring that is crucial for its biological interactions.
- 5-Bromo-2-Methoxybenzyl Group : Enhances reactivity and potential binding with biological targets.
- 3-Pyridylmethyl Substitution : Suggests possible interactions with various receptors and enzymes.
Pharmacological Properties
Piperazine derivatives, including this compound, have been extensively studied for their pharmacological properties. Notable activities include:
- Antidepressant Effects : Compounds with similar structures have shown potential in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.
- Antipsychotic Potential : Research indicates that piperazine derivatives can exhibit atypical antipsychotic properties by interacting with dopamine receptors .
Mechanistic Studies
Recent studies have highlighted the role of this compound in regulating cellular stress responses. For instance, derivatives of this compound have been shown to influence the phosphorylation of eukaryotic translation initiation factor 2-alpha (eIF2-α), which is crucial in managing cellular responses to stress. This pathway modulation suggests potential therapeutic applications in conditions related to protein synthesis dysregulation .
Case Studies and Research Findings
- Cell Stress Response : A study identified a derivative of this compound as a potent inhibitor of eIF2-α phosphorylation under stress conditions, highlighting its potential as a chemical probe for studying cellular stress mechanisms .
- Receptor Interaction Studies : Structural analysis indicates that the piperazine core could interact with ion channels or various receptors, making it a candidate for further pharmacological exploration.
-
Comparative Analysis with Similar Compounds :
Compound Name Structural Features Unique Aspects 1-(2-Methoxyphenyl)piperazine Methoxy group on an aromatic ring Known for antidepressant properties 4-(3-Pyridylmethyl)piperazine Lacks bromination May exhibit different receptor interactions 1-(4-Bromophenyl)piperazine Similar bromination Often studied for anxiolytic effects
This table illustrates how structural variations can lead to distinct biological activities among piperazine derivatives.
Future Directions
Given the promising biological activities observed, future research could focus on:
- Synthesis of Novel Derivatives : Exploring modifications to enhance efficacy and selectivity.
- In Vivo Studies : Assessing the pharmacokinetics and therapeutic potential in animal models.
- Mechanistic Investigations : Further elucidating the pathways influenced by this compound to better understand its therapeutic applications.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagent | Solvent | Base | Temp. | Time | Yield |
|---|---|---|---|---|---|---|
| 1 | 5-Bromo-2-methoxybenzyl bromide | DMF | K₂CO₃ | RT | 6–7 h | ~60% |
| 2 | 3-Picolyl chloride | DCM | DIEA | RT | 12 h | ~50% |
What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Basic Research Question
Methodological Answer:
- Structural Confirmation :
- NMR : Use ¹H/¹³C NMR to confirm substituent positions. For example, methoxy protons resonate at ~δ 3.8–4.0 ppm, while aromatic protons show splitting patterns indicative of bromine and pyridine groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ for C₁₈H₂₁BrN₃O₂).
- Purity Assessment :
- Resolving Contradictions :
- Cross-validate spectral data with computational tools (e.g., DFT for NMR chemical shift prediction) .
- Re-isolate intermediates if unexpected peaks suggest byproducts .
How can researchers design experiments to study the electronic properties of this compound?
Advanced Research Question
Methodological Answer:
- Computational Studies :
- Experimental Validation :
How should contradictions in bioactivity data (e.g., IC₅₀ variability) be addressed in pharmacological studies?
Advanced Research Question
Methodological Answer:
- Standardization :
- Use consistent assay conditions (e.g., cell lines, incubation times, and controls) .
- Validate results across multiple replicates and independent labs.
- Data Analysis :
- Apply statistical models (e.g., ANOVA) to identify outliers or batch effects .
- Investigate off-target interactions via kinome-wide profiling or proteomics .
What computational strategies are effective for assessing interactions with biological targets?
Advanced Research Question
Methodological Answer:
- Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases or GPCRs). Focus on piperazine’s flexibility and halogen bonding with bromine .
- MD Simulations :
- Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-target complexes .
- SAR Analysis :
- Compare with analogs (e.g., fluorobenzyl or methyl substitutions) to identify critical pharmacophores .
How can environmental fate and ecological risks of this compound be evaluated?
Advanced Research Question
Methodological Answer:
- Environmental Persistence :
- Measure hydrolysis/photolysis rates under simulated environmental conditions (pH 4–9, UV light) .
- Use LC-MS/MS to quantify degradation products.
- Ecotoxicity :
- Conduct acute/chronic assays on model organisms (e.g., Daphnia magna, algae) per OECD guidelines .
- Assess bioaccumulation potential via logP measurements (e.g., shake-flask method).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
